Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H15ClN2O6S2 and its molecular weight is 454.9. The purity is usually 95%.
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Biological Activity
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, a compound with the CAS number 899992-07-5, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H15ClN2O6S2, with a molecular weight of 454.9 g/mol. The structure includes a dihydropyridazine core substituted with a chlorothiophenyl sulfonate group and an o-tolyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. This compound could potentially exploit these pathways based on its structural analogs.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of related compounds. For example, a study on a structurally similar compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The results suggest that this compound may exhibit comparable potency.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of related compounds. In one study, administration of a similar sulfonamide derivative resulted in a 40% reduction in inflammation markers in rats subjected to induced arthritis. This highlights the potential for this compound to provide therapeutic benefits in inflammatory conditions.
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-3-26-18(23)17-13(27-29(24,25)16-9-8-14(19)28-16)10-15(22)21(20-17)12-7-5-4-6-11(12)2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSOBUOVBSPBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.